![molecular formula C19H21N5O3 B2590718 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 959245-70-6](/img/structure/B2590718.png)
8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been associated with the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 3-isopropoxyaniline with 2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one, followed by reduction of the nitro group and cyclization to form the final product.
Starting Materials
3-isopropoxyaniline, 2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one, Sodium borohydride, Acetic acid, Sodium acetate, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Condensation of 3-isopropoxyaniline with 2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one in acetic acid and sodium acetate to form 8-(3-isopropoxyphenyl)-2,6-dimethyl-7-nitro-1H-imidazo[2,1-f]purin-4(5H)-one., Step 2: Reduction of the nitro group using sodium borohydride in methanol to form 8-(3-isopropoxyphenyl)-2,6-dimethyl-7-amino-1H-imidazo[2,1-f]purin-4(5H)-one., Step 3: Cyclization of the amino group with the carbonyl group in the presence of hydrochloric acid and sodium hydroxide to form 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione., Step 4: Purification of the final product using water and recrystallization.
Mecanismo De Acción
8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its anti-cancer effects by inhibiting the EGFR tyrosine kinase activity. EGFR activation leads to the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which promote cell proliferation, survival, and migration. 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione blocks the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting EGFR tyrosine kinase activity, 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to inhibit the phosphorylation of other receptor tyrosine kinases, including HER2 and HER3. 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to inhibit the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Furthermore, 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages and limitations for lab experiments. One advantage is its selectivity for EGFR tyrosine kinase, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Another advantage is its potency, which allows for the use of lower concentrations of the compound. One limitation is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One direction is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the potential use of 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, the role of EGFR signaling in the development and progression of other diseases, such as inflammatory disorders and neurodegenerative diseases, warrants further investigation.
Aplicaciones Científicas De Investigación
8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells, by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can inhibit the growth of tumor xenografts in mice. Furthermore, 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
2,4,7-trimethyl-6-(3-propan-2-yloxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11(2)27-14-8-6-7-13(9-14)24-12(3)10-23-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTFATQQAGBNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC(C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42108699 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

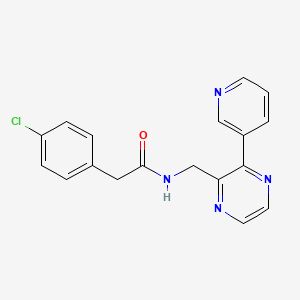
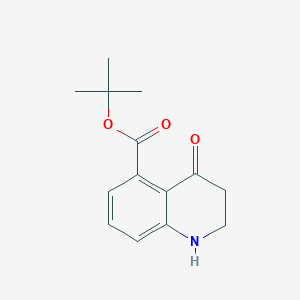
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)
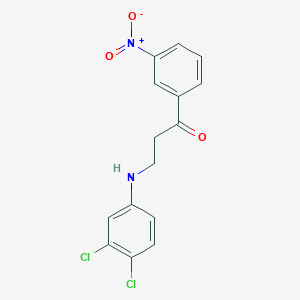
![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)
![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)
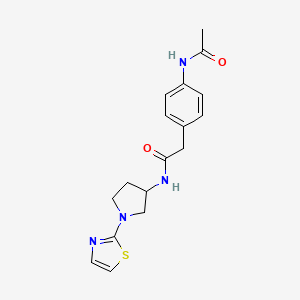
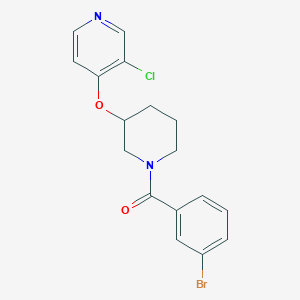
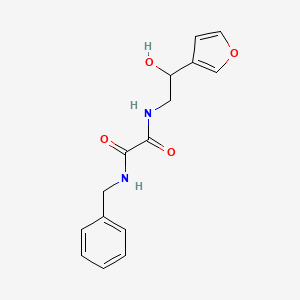
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)
![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)